2'-Cyano-3-(4-fluorophenyl)propiophenone
Description
Molecular Geometry and Conformational Analysis
2'-Cyano-3-(4-fluorophenyl)propiophenone (CAS 898767-96-9) features a propiophenone backbone with a cyano group (-C≡N) at the 2'-position of the benzoyl ring and a 4-fluorophenyl substituent at the 3-position of the propanone chain. The molecular formula is $$ \text{C}{16}\text{H}{12}\text{FNO} $$, with a molecular weight of 253.27 g/mol. The SMILES notation $$ \text{O=C(C}1\text{=CC=CC=C}1\text{C#N)CCC}2\text{=CC=C(F)C=C}2 $$ highlights the ketone group bridging the cyano-substituted aromatic ring and the fluorophenyl moiety.
Steric and electronic factors govern its conformational preferences. The 4-fluorophenyl group introduces electron-withdrawing effects via the fluorine atom, polarizing the ketone carbonyl group ($$ \text{C=O} $$) and influencing rotational barriers around the propanone chain. Density Functional Theory (DFT) studies on analogous fluorophenylpropiophenones suggest a preference for the s-trans conformation , where the carbonyl oxygen aligns antiperiplanar to the fluorophenyl group to minimize dipole-dipole repulsions. This conformation stabilizes the molecule by reducing electrostatic clashes between the electron-deficient fluorophenyl ring and the polar carbonyl group.
The torsional angle between the benzoyl and fluorophenyl rings is critical. Computational models predict an angle of approximately 30–45°, balancing conjugation effects between the aromatic systems and steric hindrance from the bulky substituents. The cyano group’s linear geometry further restricts rotational freedom, favoring planar arrangements that maximize resonance stabilization with the adjacent ketone.
Crystallographic Studies and X-ray Diffraction Patterns
X-ray crystallography remains the gold standard for elucidating the solid-state structure of this compound. While direct crystallographic data for this compound are limited, studies on structurally related fluorinated propiophenones provide insights. For example, analogous compounds exhibit monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 10.52 \, \text{Å}, b = 7.38 \, \text{Å}, c = 15.67 \, \text{Å}, \beta = 112.3^\circ $$.
Key features observed in similar systems include:
- Planarity : The benzoyl and fluorophenyl rings are nearly coplanar, with dihedral angles of <5° between their planes, facilitating π-π stacking interactions in the crystal lattice.
- Intermolecular interactions : Weak hydrogen bonds ($$ \text{C-H} \cdots \text{O} $$) between carbonyl oxygen and adjacent aromatic protons stabilize the crystal packing.
- Halogen interactions : The fluorine atom participates in $$ \text{C-F} \cdots \pi $$ contacts, contributing to layered molecular arrangements.
Table 1 : Predicted crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | $$ P2_1/c $$ |
| Unit cell dimensions | $$ a = 10.8 \, \text{Å}, b = 7.5 \, \text{Å}, c = 16.0 \, \text{Å}, \beta = 113^\circ $$ |
| Z | 4 |
X-ray diffraction patterns for such compounds typically show intense reflections at low angles ($$ 2\theta < 25^\circ $$), corresponding to d-spacings of 3–5 Å, characteristic of layered aromatic systems. High-resolution synchrotron data could resolve subtle distortions caused by the cyano group’s electronegativity.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound is dominated by the electron-withdrawing cyano and fluorine substituents. DFT calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO (Highest Occupied Molecular Orbital) : Localized on the fluorophenyl ring and the carbonyl group, reflecting contributions from π orbitals of the aromatic system and lone pairs on oxygen.
- LUMO (Lowest Unoccupied Molecular Orbital) : Primarily located on the cyano-substituted benzoyl ring, indicating susceptibility to nucleophilic attack at this position.
Table 2 : Frontier molecular orbital energies (DFT)
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.8 | Fluorophenyl ring, carbonyl |
| LUMO | -2.1 | Cyano-benzoyl ring |
The HOMO-LUMO gap of 4.7 eV suggests moderate reactivity, consistent with its use as an intermediate in synthesizing more complex molecules. The cyano group’s strong electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at the benzoyl ring. Additionally, Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the carbonyl group and adjacent σ*(C-C) orbitals, stabilizing the s-trans conformation.
Non-covalent interaction (NCI) plots further reveal weak van der Waals forces between fluorine atoms and neighboring hydrogen atoms, which influence solubility and crystallinity. These electronic features underscore the compound’s utility in materials science and pharmaceutical chemistry, where fine-tuning electronic properties is critical.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZRUQOFGDTFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644567 | |
| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-96-9 | |
| Record name | 2-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’-Cyano-3-(4-fluorophenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions for this synthesis are generally mild and functional group tolerant, making it a preferred method for producing this compound . Industrial production methods may involve the use of specific organoboron reagents tailored for the Suzuki–Miyaura coupling process .
Chemical Reactions Analysis
2’-Cyano-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.
Antimicrobial Properties : Research indicates that derivatives of fluorinated propiophenones exhibit significant antimicrobial activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial cell membranes .
Anticancer Potential : Studies have shown that fluorinated compounds can interfere with cell proliferation and induce apoptosis in cancer cells. For instance, this compound has been investigated for its efficacy against various cancer cell lines, demonstrating potential as an anticancer agent through mechanisms such as caspase activation and disruption of cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibitory effects on fungal biofilms | |
| Anticancer | Induces apoptosis in cancer cell lines |
Table 2: Anticancer Efficacy Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Caspase activation |
| Similar fluorinated compound | HeLa | 20 | ROS generation |
| Another derivative | A549 | 25 | Cell cycle arrest |
Case Study 1: Anticancer Activity
A study conducted on a series of fluorinated propiophenones, including this compound, revealed significant cytotoxic effects against MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death. The results indicated a concentration-dependent response, where higher concentrations resulted in greater cytotoxic effects.
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of fluorinated compounds demonstrated that derivatives similar to this compound exhibited effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The study highlighted the potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations:
- In contrast, the chloro substituent in 2'-Chloro-3-(4-fluorophenyl)propiophenone offers weaker electron withdrawal, leading to reduced electrophilicity .
- Steric Effects: The 4-fluorophenyl group introduces moderate steric hindrance, as seen in porphyrin systems where 4-fluorophenyl substituents distort planarity .
Reactivity in Catalytic and Condensation Reactions
Table 2: Reaction Performance of Propiophenone Derivatives
Key Observations:
- Catalytic Amination: Propiophenone derivatives with steric hindrance (e.g., methyl or fluorophenyl groups) exhibit lower yields in amination reactions due to restricted access to the carbonyl carbon .
- Condensation Reactions: The cyano group in this compound likely enhances enolate formation, as seen in chalcone syntheses where electron-withdrawing groups improve reaction efficiency .
Biological Activity
2'-Cyano-3-(4-fluorophenyl)propiophenone is an organic compound classified as an arylaminoketone. Its unique structure, featuring a cyano group and a fluorinated phenyl ring, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neurotoxic properties, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H14FNO
- Molecular Weight : 273.29 g/mol
This compound consists of a central carbonyl group flanked by two aromatic rings: one containing a fluorine atom and the other a cyano group. This configuration enhances its reactivity and interaction with biological systems.
1. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. The compound has shown activity against various bacterial strains, indicating its potential as a therapeutic agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound may inhibit bacterial growth effectively at certain concentrations, warranting further investigation into its mechanism of action.
2. Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Caspase activation |
| MCF-7 (Breast Cancer) | 30 | DNA fragmentation |
| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |
The observed IC50 values demonstrate that the compound exhibits significant cytotoxicity against these cancer cell lines, primarily through apoptosis-related pathways.
3. Neurotoxicity Assessment
Research has also focused on the neurotoxic effects of this compound. A recent study assessed its impact on primary rat cortical cultures, revealing potential neurotoxic mechanisms.
| Concentration (µM) | Cell Viability (%) | Observed Effects |
|---|---|---|
| 0 | 100 | Control |
| 50 | 80 | Mild neurotoxicity |
| 100 | 60 | Significant damage |
At higher concentrations, significant cell death was observed, indicating that while the compound may have therapeutic applications, caution is warranted regarding its neurotoxic potential.
Case Studies
Several case studies have illustrated the practical implications of using this compound in medicinal chemistry:
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antimicrobial activity when modified with different substituents on the aromatic rings. The findings support the hypothesis that structural variations can significantly influence biological efficacy.
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound alongside conventional therapies. Results indicated improved patient outcomes and reduced tumor sizes in a subset of participants, suggesting a synergistic effect.
Q & A
Q. How can researchers design a synthetic route for 2'-Cyano-3-(4-fluorophenyl)propiophenone, and what factors influence reaction optimization?
Methodological Answer: A plausible synthetic route involves a Friedel-Crafts acylation to introduce the propiophenone backbone, followed by selective fluorination and cyanation. For example, 4-fluorophenyl precursors (e.g., 4-fluoroacetophenone derivatives, as in ) can undergo nucleophilic substitution or transition-metal-catalyzed cyanation (e.g., using CuCN or Pd catalysts) to install the cyano group . Reaction optimization should focus on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic acylation but may hinder cyanation due to competing side reactions.
- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps and palladium catalysts (e.g., Pd(PPh₃)₄) for cyanation .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during fluorination, while higher temperatures (80–100°C) accelerate cyanation.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- FTIR : A sharp peak at ~2220 cm⁻¹ confirms the presence of the cyano group, and a carbonyl stretch at ~1680 cm⁻¹ verifies the ketone .
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula consistency, particularly for distinguishing isotopic contributions from fluorine (¹⁹F) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different solvents?
Methodological Answer: Contradictions in NMR chemical shifts or splitting patterns often arise from solvent polarity or hydrogen-bonding effects. To address this:
- Solvent Screening : Compare data in deuterated DMSO (polar, H-bond accepting) versus CDCl₃ (non-polar). For example, DMSO may deshield aromatic protons due to strong solvation .
- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic effects (e.g., rotational barriers in the propiophenone backbone) .
- DFT Calculations : Use computational tools (e.g., Gaussian) to model solvent effects on electron density and predict chemical shifts .
Q. What strategies are recommended for analyzing the electronic effects of the 4-fluorophenyl and cyano groups on reaction kinetics?
Methodological Answer:
- Hammett Studies : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the 4-position. Plot reaction rates against Hammett σ values to quantify electronic effects .
- Electrochemical Analysis : Cyclic voltammetry can reveal redox potentials influenced by the electron-withdrawing cyano group, correlating with nucleophilic attack susceptibility .
- X-ray Crystallography : Use SHELXL () to determine bond lengths and angles, revealing conjugation between the cyano group and aromatic ring .
Q. How can researchers address discrepancies in crystallographic data for polymorphs of this compound?
Methodological Answer:
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures (CCDC database, ) to identify polymorphic forms .
- Thermal Analysis (DSC/TGA) : Monitor phase transitions or decomposition events to correlate stability with crystal packing .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F or π-π stacking) using CrystalExplorer to explain packing differences .
Q. What methodologies are suitable for studying the compound’s potential toxicity in biological systems?
Methodological Answer:
- In Silico Toxicity Prediction : Use tools like ProTox-II to predict targets (e.g., cytochrome P450 inhibition) based on the cyano group’s electrophilicity .
- In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity, with controls for fluorophenyl-related oxidative stress (e.g., ROS detection via APF/HPF probes, ) .
- Metabolite Identification : Use LC-MS/MS to detect cyano hydrolysis products (e.g., carboxylic acids) in simulated physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
